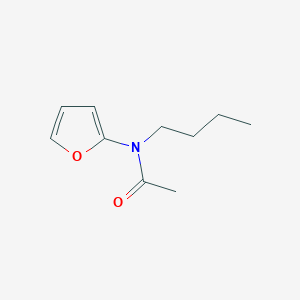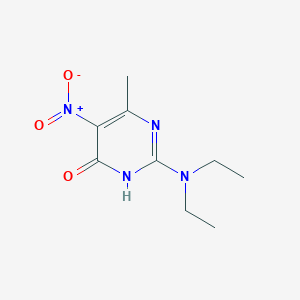![molecular formula C6H6N4S B12911146 4-(Methylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine CAS No. 36258-85-2](/img/structure/B12911146.png)
4-(Methylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of 4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold for various pharmacological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable pyridine derivative. The reaction conditions often include the use of a base, such as sodium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine may involve continuous flow processes to enhance efficiency and yield. The use of solid-phase catalysts and automated systems can further streamline the synthesis, making it more cost-effective and scalable .
Análisis De Reacciones Químicas
Types of Reactions
4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Alkyl halides, sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Alkylated triazolopyridines.
Aplicaciones Científicas De Investigación
4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, enhancing its binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: Known for its antifungal and antibacterial properties.
Thiadiazole: Exhibits a wide range of biological activities, including anticancer and antimicrobial effects.
Pyridine Derivatives: Commonly used in pharmaceuticals and agrochemicals.
Uniqueness
4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine is unique due to its fused triazole-pyridine structure, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential for diverse applications make it a valuable scaffold in medicinal chemistry .
Propiedades
Número CAS |
36258-85-2 |
|---|---|
Fórmula molecular |
C6H6N4S |
Peso molecular |
166.21 g/mol |
Nombre IUPAC |
4-methylsulfanyl-2H-triazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H6N4S/c1-11-6-5-4(2-3-7-6)8-10-9-5/h2-3H,1H3,(H,8,9,10) |
Clave InChI |
XVOIQASCHWHJFX-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=CC2=NNN=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole](/img/structure/B12911068.png)


![2-Phenyl-3-sulfanylidenetetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B12911077.png)


![4,4-Dimethyl-2-[(2-methylphenyl)methyl]-1,2-oxazolidin-3-one](/img/structure/B12911095.png)

![Furan, 2,2'-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12911099.png)




